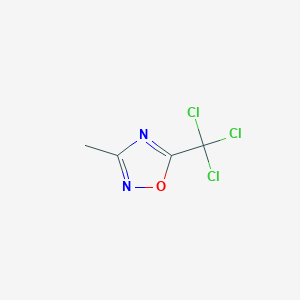

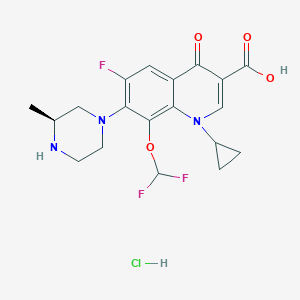

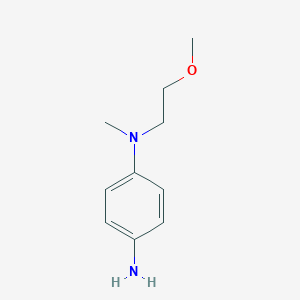

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

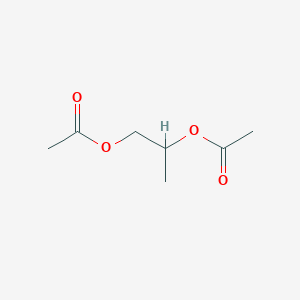

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, commonly known as 1,4-diaminobutane or 2-methoxyethyl-methylbenzene-diamine, is a chemical compound used in a variety of laboratory experiments. The compound is a colorless liquid with a molecular weight of 128.2 g/mol and a boiling point of 125°C. It is soluble in water, alcohol, and ether. The compound is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions.

科学的研究の応用

Antisense Oligonucleotides

The compound’s derivatives are explored in the context of antisense oligonucleotides for treating genetic disorders such as spinal muscular atrophy (SMA), which is associated with mutations in the SMN1 gene .

Antimicrobial Potential

Benzimidazole derivatives, which include N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, possess antimicrobial potential and are used in the development of new pharmacological agents with antifungal activity .

Immune Activation Reduction

Some derivatives are reported to reduce immune activation of nucleic acid-based drugs without affecting therapeutic effects, which is crucial for the development of safer gene therapies .

作用機序

Target of Action

The primary target of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, also known as Nusinersen, is the Survival Motor Neuron 2 (SMN2) gene . The SMN2 gene is critical for the survival and functioning of motor neurons .

Mode of Action

Nusinersen is an antisense oligonucleotide that binds to the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 of the SMN2 pre-mRNA transcript . This binding modulates the splicing of the SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .

Biochemical Pathways

The action of Nusinersen affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the transcript, it augments the production of functional SMN protein . This protein is crucial for motor neuron survival, and its increased production can help mitigate the symptoms of conditions like spinal muscular atrophy (SMA), which are caused by insufficient levels of this protein .

Pharmacokinetics

Nusinersen exhibits prolonged pharmacokinetics with a half-life of approximately 135–177 days in the cerebrospinal fluid (CSF) and 63–87 days in plasma . It is administered intrathecally, ensuring 100% bioavailability in the CSF . The compound’s protein binding is less than 25% in the CSF and over 94% in plasma .

Result of Action

The primary result of Nusinersen’s action is the increased production of full-length SMN2 protein . This increase can help compensate for the loss of function in the SMN1 gene, which is the primary cause of SMA . By enhancing the production of functional SMN protein, Nusinersen can help alleviate the symptoms of SMA and improve motor function .

特性

IUPAC Name |

4-N-(2-methoxyethyl)-4-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(7-8-13-2)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMBWYARECKGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604923 |

Source

|

| Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine | |

CAS RN |

134923-62-9 |

Source

|

| Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)